molecular formula C18H25N7O3S B2627040 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine CAS No. 2415491-75-5

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B2627040
CAS No.: 2415491-75-5
M. Wt: 419.5
InChI Key: LEHAEKGKWWWCLC-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that features a pyrazole, triazole, and piperidine moiety

Preparation Methods

The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The pyrazole intermediate can be synthesized through a palladium-catalyzed coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The triazole intermediate is typically prepared via a cyclization reaction involving appropriate precursors. The final step involves the sulfonylation of the pyrazole intermediate followed by coupling with the triazole intermediate under suitable conditions .

Chemical Reactions Analysis

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine lies in its combination of pyrazole, triazole, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3S/c1-5-24-13(3)17(12(2)21-24)29(26,27)23-10-8-14(9-11-23)18-20-19-15-6-7-16(28-4)22-25(15)18/h6-7,14H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHAEKGKWWWCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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